4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid
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Overview
Description
4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride to form this compound. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling.
4-(3-Fluorophenylcarbamoyl)phenylboronic Acid: A structurally similar compound with a fluorine substituent instead of chlorine.
Uniqueness
4-Chloro-3-(4-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C13H10BCl2NO3 |
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Molecular Weight |
309.9 g/mol |
IUPAC Name |
[4-chloro-3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18) |
InChI Key |
ASPQZDYHBSQXDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl)(O)O |
Origin of Product |
United States |
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